2-(4,4-Difluorocyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluorocyclohexyl)aniline is an organic compound with the molecular formula C₁₂H₁₅F₂N. It consists of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and an aniline group at the 2-position.
Preparation Methods
The synthesis of 2-(4,4-Difluorocyclohexyl)aniline can be achieved through several methods. One common approach involves the reaction of 4,4-difluorocyclohexanone with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
2-(4,4-Difluorocyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)aniline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity to target proteins. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)aniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the cyclohexyl ring and has different reactivity and applications.
4,4-Difluorocyclohexanone: Used as a precursor in the synthesis of this compound.
Cyclohexylamine: Similar structure but without the fluorine atoms, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclohexyl ring with fluorine substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)aniline |
InChI |
InChI=1S/C12H15F2N/c13-12(14)7-5-9(6-8-12)10-3-1-2-4-11(10)15/h1-4,9H,5-8,15H2 |
InChI Key |
QACIVCHSSCAEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.